Acetohydrazide-D3
Overview
Description
Acetohydrazide-D3 is a deuterium-labeled analogue of acetohydrazide, a compound known for its role as a metabolite of isoniazid, an antibiotic used in the treatment of Mycobacterium tuberculosis . The molecular formula of this compound is C₂H₃D₃N₂O, and it has a molecular weight of 77.1 g/mol . This compound is primarily used in research settings, particularly in proteomics and metabolic studies .
Preparation Methods
Acetohydrazide-D3 is typically prepared through a protium-deuterium exchange reaction. The process involves dissolving acetyl hydrazide in a deuterated solvent and then heating the solution to an appropriate temperature. The solution is then reacted with heavy water (D₂O) for a specific period . This method ensures the incorporation of deuterium atoms into the acetohydrazide molecule, resulting in this compound.
Chemical Reactions Analysis
Acetohydrazide-D3, like other acyl hydrazides, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acyl azides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various substituted hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetohydrazide-D3 has several applications in scientific research:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: this compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: As a metabolite of isoniazid, it is used in research related to tuberculosis treatment and drug metabolism.
Mechanism of Action
The mechanism of action of Acetohydrazide-D3 involves its role as a labeled analogue of acetohydrazide. In biological systems, it can inhibit mycolic acid biosynthesis, similar to its parent compound, acetohydrazide . This inhibition is crucial in the treatment of tuberculosis, as mycolic acids are essential components of the mycobacterial cell wall. The molecular targets and pathways involved include the enzymes responsible for mycolic acid synthesis.
Comparison with Similar Compounds
Acetohydrazide-D3 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:
Acetohydrazide: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
Acetic acid hydrazide: Another analogue with similar chemical properties but different applications.
Isoniazid: The parent compound from which acetohydrazide is derived, used primarily as an antibiotic.
This compound’s uniqueness lies in its ability to provide detailed insights into biochemical pathways and reaction mechanisms through isotopic labeling, making it a valuable tool in advanced scientific research.
Properties
IUPAC Name |
2,2,2-trideuterioacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXLNCGODUUOT-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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